3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole moiety, a trifluoromethoxyphenyl group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzodioxole and trifluoromethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including amination and cyclization, to form the final product. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various amines for the amination steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
What sets 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c20-19(21,22)29-13-4-2-12(3-5-13)24-17(25)8-14(18(24)26)23-9-11-1-6-15-16(7-11)28-10-27-15/h1-7,14,23H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQMTYZDNBPEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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